3,5-dichloro-4-(4-methoxyphenoxy)aniline
Description
3,5-Dichloro-4-(4-methoxyphenoxy)aniline is a halogenated aniline derivative featuring a 3,5-dichlorinated benzene core substituted at the 4-position with a 4-methoxyphenoxy group.
Properties
Molecular Formula |
C13H11Cl2NO2 |
|---|---|
Molecular Weight |
284.13 g/mol |
IUPAC Name |
3,5-dichloro-4-(4-methoxyphenoxy)aniline |
InChI |
InChI=1S/C13H11Cl2NO2/c1-17-9-2-4-10(5-3-9)18-13-11(14)6-8(16)7-12(13)15/h2-7H,16H2,1H3 |
InChI Key |
ARQWRBYTJWEFIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-4-(4-methoxyphenoxy)aniline typically involves the nucleophilic substitution of 3,5-dichloroaniline with 4-methoxyphenol. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Catalytic hydrogenation and Bamberger rearrangement are also employed to improve the efficiency and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
3,5-Dichloro-4-(4-methoxyphenoxy)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-(4-methoxyphenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares its 3,5-dichloroaniline backbone with several analogs but differs in the substituent at the 4-position. Key structural analogs include:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: Pyridyloxy and fluorinated alkoxy groups (e.g., tetrafluoroethoxy) are strongly electron-withdrawing, enhancing the electrophilicity of the aniline core. In contrast, the 4-methoxyphenoxy group introduces an electron-donating methoxy substituent, which may alter reactivity in downstream reactions .
Physical and Chemical Properties
Thermal Stability: Fluorinated analogs (e.g., tetrafluoroethoxy) exhibit enhanced stability under high-temperature conditions compared to non-fluorinated derivatives due to the strong C-F bond .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
